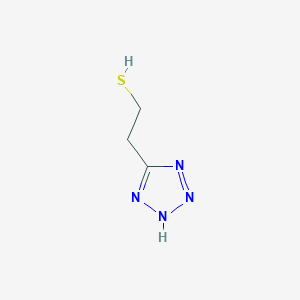![molecular formula C19H15ClFN3O2S B2486632 2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361167-08-0](/img/structure/B2486632.png)
2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include nucleophilic substitution reactions, amidation, and the introduction of halogen atoms through halogenation reactions. For example, the feasibility of nucleophilic displacement in the pyrazole ring with fluorine has been demonstrated, highlighting the complex synthetic routes required to introduce specific functional groups into the molecule's structure (Katoch-Rouse & Horti, 2003).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound is part of a broader category of fluorinated pyrazoles and benzamides, which have been synthesized and characterized for their potential applications in medicinal chemistry. Fluorinated compounds are of considerable interest due to their unique properties, including enhanced stability and bioavailability. A study by Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, showcasing the interest in such fluorinated structures for further functionalization and applications in drug development (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
Biological Activities and Potential Therapeutic Applications
Antiproliferative and Cytotoxic Activities : The search for novel anticancer agents has led to the exploration of pyrazoline and benzamide derivatives. For example, studies have indicated that certain pyrazole-sulfonamide derivatives exhibit antiproliferative activities against various cancer cell lines, suggesting their potential as cancer therapeutics. Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives and evaluated their in vitro antiproliferative activities, highlighting the potential of these compounds in cancer treatment (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Antimicrobial Activity : The development of new antimicrobial agents is crucial in the fight against resistant bacterial and fungal infections. Studies have synthesized and tested various benzamide and pyrazole derivatives for their antimicrobial efficacy. For instance, Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and evaluated their antibacterial and antifungal activities, contributing to the search for new antimicrobial compounds (Gadakh, Pandit, Rindhe, & Karale, 2010).
Chemical Sensors and Fluorescent Probes : The unique structural features of benzamides and pyrazoles also make them suitable candidates for chemical sensors and fluorescent probes. Khan (2020) synthesized a pyrazoline derivative that demonstrated the potential as a fluorescent chemosensor for metal ion detection, showcasing an application in analytical chemistry (Khan, 2020).
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-26-12-7-5-11(6-8-12)24-18(13-9-27-10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWYIXKBTRCIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((difluoromethyl)thio)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2486551.png)
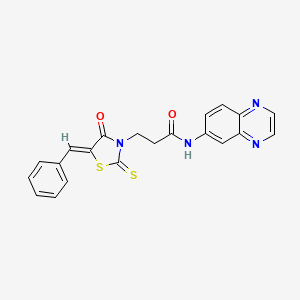
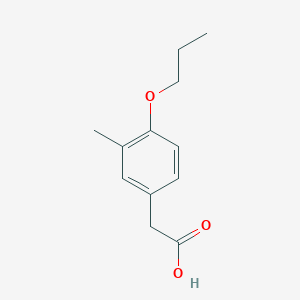
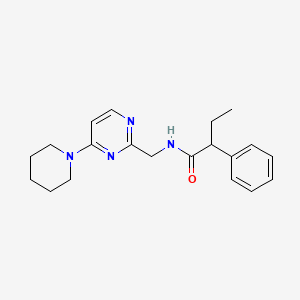
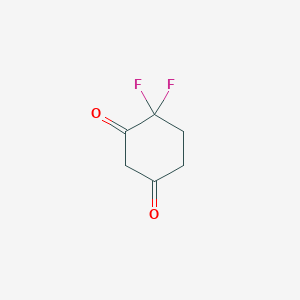
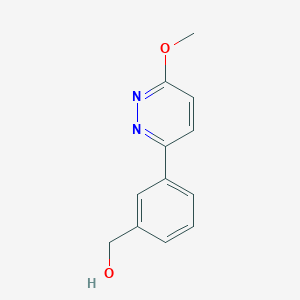

![[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea](/img/structure/B2486562.png)
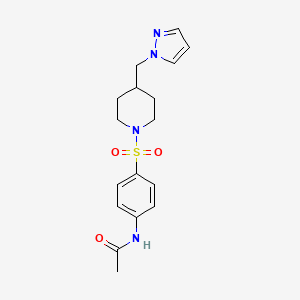
![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)
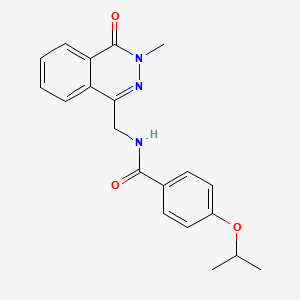
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)
